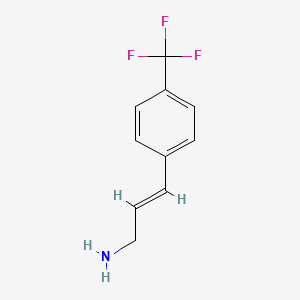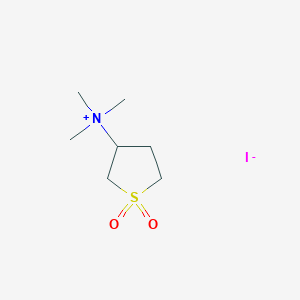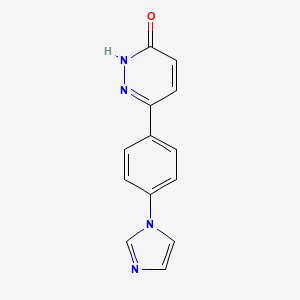
Sar-Arg-Gly-Asp-Ser-Pro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sar-Arg-Gly-Asp-Ser-Pro is a synthetic peptide composed of six amino acids: sarcosine, arginine, glycine, aspartic acid, serine, and proline. This peptide sequence is known for its bioactive properties and is often used in scientific research, particularly in the fields of biochemistry and cell biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sar-Arg-Gly-Asp-Ser-Pro typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (sarcosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, aspartic acid, serine, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sar-Arg-Gly-Asp-Ser-Pro can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of disulfide bonds.
Applications De Recherche Scientifique
Sar-Arg-Gly-Asp-Ser-Pro has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
Mécanisme D'action
The mechanism of action of Sar-Arg-Gly-Asp-Ser-Pro involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that mediate cell adhesion and signaling. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that influence cell behavior, including migration, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Arg-Gly-Asp-Ser-Pro: Another bioactive peptide with similar properties.
Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro: A longer peptide with additional amino acids.
Ser-Asp-Gly-Arg-Gly: A shorter peptide with a similar sequence.
Uniqueness
Sar-Arg-Gly-Asp-Ser-Pro is unique due to the presence of sarcosine, which can influence the peptide’s stability and bioactivity. The specific sequence of amino acids also contributes to its unique binding properties and biological effects.
Propriétés
Formule moléculaire |
C23H39N9O10 |
|---|---|
Poids moléculaire |
601.6 g/mol |
Nom IUPAC |
1-[2-[[3-carboxy-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H39N9O10/c1-26-9-16(34)29-12(4-2-6-27-23(24)25)19(38)28-10-17(35)30-13(8-18(36)37)20(39)31-14(11-33)21(40)32-7-3-5-15(32)22(41)42/h12-15,26,33H,2-11H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,24,25,27) |
Clé InChI |
KYOPEKNSPWYXTK-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)






![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)



![6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B12114251.png)

